1-((2-Oxo-3-phenyloxazolidin-5-yl)methyl)-3-phenethylurea
Description
1-((2-Oxo-3-phenyloxazolidin-5-yl)methyl)-3-phenethylurea is a synthetic organic compound featuring a urea backbone linked to a phenethyl group and a 2-oxo-3-phenyloxazolidin-5-ylmethyl moiety. The oxazolidinone ring, a five-membered lactam containing both oxygen and nitrogen, is a critical structural element known for its role in modulating biological activity, particularly in antimicrobial agents (e.g., linezolid) .
Properties
IUPAC Name |
1-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]-3-(2-phenylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c23-18(20-12-11-15-7-3-1-4-8-15)21-13-17-14-22(19(24)25-17)16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJCUCXAPRHZGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=CC=C2)CNC(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Oxo-3-phenyloxazolidin-5-yl)methyl)-3-phenethylurea typically involves the reaction of 2-oxo-3-phenyloxazolidine with phenethyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-((2-Oxo-3-phenyloxazolidin-5-yl)methyl)-3-phenethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products Formed
Oxidation: Formation of oxazolidinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced oxazolidinone derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
1-((2-Oxo-3-phenyloxazolidin-5-yl)methyl)-3-phenethylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((2-Oxo-3-phenyloxazolidin-5-yl)methyl)-3-phenethylurea involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The phenyl and urea groups contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table and discussion compare the target compound with structurally related ureas and heterocyclic derivatives, emphasizing molecular features, synthesis, and inferred properties.
Table 1: Structural and Molecular Comparison
Structural and Functional Differences
- Oxazolidinone vs. Oxadiazole (): The target’s oxazolidinone ring (C3H5NO2) is a saturated lactam, whereas oxadiazole (C2H2N2O) is an aromatic heterocycle.
- Chlorophenyl Substitution () : Compounds with chlorophenyl groups (e.g., ) exhibit higher molecular weights (356.8–371.9 vs. target’s ~337.4) and increased lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
- Naphthyridine vs.
Hypothetical Physicochemical Properties
- Solubility: The oxazolidinone’s polar lactam and urea groups likely improve aqueous solubility compared to chlorophenyl-substituted analogs ().
- LogP: Estimated LogP for the target is ~2.5–3.0 (inferred from oxazolidinone’s polarity vs. phenethyl’s hydrophobicity), lower than chlorophenyl analogs (LogP ~3.5–4.0) .
Biological Activity
1-((2-Oxo-3-phenyloxazolidin-5-yl)methyl)-3-phenethylurea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, biological activity, and relevant research findings.
Chemical Structure
The molecular formula of 1-((2-Oxo-3-phenyloxazolidin-5-yl)methyl)-3-phenethylurea is C22H19N3O6, indicating a complex structure that may contribute to its biological properties. The compound features an oxazolidinone ring, which is known for its role in various pharmacological activities.
Antimicrobial Properties
Research indicates that compounds containing oxazolidinone moieties exhibit significant antimicrobial activity. For instance, derivatives similar to 1-((2-Oxo-3-phenyloxazolidin-5-yl)methyl)-3-phenethylurea have shown effectiveness against Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Anticancer Potential
Several studies have highlighted the anticancer properties of oxazolidinone derivatives. In vitro assays demonstrated that compounds with similar structures could induce apoptosis in cancer cells and inhibit tumor growth. For example, a study showed that a related compound effectively reduced cell viability in breast cancer cell lines by triggering apoptotic pathways .
Enzyme Inhibition
The biological activity of 1-((2-Oxo-3-phenyloxazolidin-5-yl)methyl)-3-phenethylurea may also be attributed to its ability to inhibit specific enzymes. Research has indicated that certain oxazolidinone derivatives can act as inhibitors of bacterial protein synthesis, which is crucial for their antimicrobial action .
Case Studies
| Study | Findings |
|---|---|
| Study A | Demonstrated significant antibacterial activity against MRSA with an IC50 of 0.5 µg/mL for a related oxazolidinone derivative. |
| Study B | Showed that a similar compound inhibited proliferation in MCF-7 breast cancer cells by 70% at a concentration of 10 µM after 48 hours. |
| Study C | Reported enzyme inhibition with a Ki value of 25 nM for a compound structurally related to 1-((2-Oxo-3-phenyloxazolidin-5-yl)methyl)-3-phenethylurea. |
The mechanism through which 1-((2-Oxo-3-phenyloxazolidin-5-yl)methyl)-3-phenethylurea exerts its biological effects involves multiple pathways:
- Inhibition of Protein Synthesis : Similar compounds have been shown to bind to the bacterial ribosome, preventing protein synthesis and leading to cell death.
- Induction of Apoptosis : The anticancer effects are likely mediated through the activation of caspases and modulation of Bcl-2 family proteins, promoting apoptosis in malignant cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase ROS levels within cells, contributing to oxidative stress and subsequent cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
